REACTION_CXSMILES
|
N[C:2]1[S:3][C:4]2[C:9](=[O:10])[NH:8][N:7]=[CH:6][C:5]=2[N:11]=1.N([O-])=O.[Na+].[ClH:16]>O>[Cl:16][C:2]1[S:3][C:4]2[C:9](=[O:10])[NH:8][N:7]=[CH:6][C:5]=2[N:11]=1 |f:1.2|
|
Name
|
compound
|
Quantity
|
822 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(C=NNC2=O)N1
|
Name
|
|
Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
6.6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring the obtained suspension at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a small amount of acetone, and dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC2=C(C=NNC2=O)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 770 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |